molecular formula C10H12ClNO2 B6228553 tert-butyl 3-chloropyridine-4-carboxylate CAS No. 1466869-19-1

tert-butyl 3-chloropyridine-4-carboxylate

Cat. No. B6228553
CAS RN: 1466869-19-1
M. Wt: 213.7
InChI Key:
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Description

Tert-butyl 3-chloropyridine-4-carboxylate (TB3CP4C) is a chemical compound that has been studied for its potential applications in a variety of scientific research fields. TB3CP4C is a derivative of pyridine, a heterocyclic aromatic compound, and is classified as a carboxylate ester. It is a colorless liquid with a melting point of -45 °C and a boiling point of 135-140 °C. TB3CP4C has a variety of properties that make it an attractive choice for research applications.

Scientific Research Applications

Tert-butyl 3-chloropyridine-4-carboxylate has been studied for its potential applications in a variety of scientific research fields. For example, it has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst for the synthesis of polymers and as a precursor for the synthesis of nanomaterials. Additionally, tert-butyl 3-chloropyridine-4-carboxylate has been studied for its potential applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of tert-butyl 3-chloropyridine-4-carboxylate is not yet fully understood. However, it is believed to act as a catalyst for certain reactions, such as the formation of polymers or the synthesis of nanomaterials. Additionally, it is believed to interact with certain enzymes and proteins, leading to changes in their activity or structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 3-chloropyridine-4-carboxylate are not yet fully understood. However, it has been shown to interact with certain enzymes and proteins, leading to changes in their activity or structure. Additionally, it has been shown to have a variety of effects on cells, including the induction of apoptosis, the inhibition of cell proliferation, and the stimulation of cell differentiation.

Advantages and Limitations for Lab Experiments

Tert-butyl 3-chloropyridine-4-carboxylate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. Additionally, it is non-toxic and non-volatile, making it safe to handle and store in the laboratory. However, tert-butyl 3-chloropyridine-4-carboxylate is not soluble in water, so it must be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for research into tert-butyl 3-chloropyridine-4-carboxylate. These include further investigation into its mechanism of action, its potential applications in biochemistry and molecular biology, and its potential as a catalyst for the synthesis of polymers and nanomaterials. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Finally, further research into its synthesis and properties could lead to the development of new and improved laboratory protocols for its use.

Synthesis Methods

Tert-butyl 3-chloropyridine-4-carboxylate can be synthesized using several methods. One method is the reaction of tert-butyl bromide and 3-chloropyridine-4-carboxylic acid in a 1:1 molar ratio. This reaction is typically carried out in a solvent such as acetonitrile and is catalyzed by a base, such as triethylamine. The reaction proceeds in an SN2 nucleophilic substitution reaction, resulting in the formation of tert-butyl 3-chloropyridine-4-carboxylate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 3-chloropyridine-4-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "3-chloropyridine-4-carboxylic acid", "tert-butyl alcohol", "thionyl chloride", "triethylamine", "dimethylformamide", "sodium bicarbonate", "magnesium sulfate" ], "Reaction": [ "The first step involves the reaction of 3-chloropyridine-4-carboxylic acid with thionyl chloride and dimethylformamide to form 3-chloropyridine-4-carbonyl chloride.", "The resulting product is then reacted with tert-butyl alcohol and triethylamine in the presence of dimethylformamide to form tert-butyl 3-chloropyridine-4-carboxylate.", "The final step involves the purification of the product using sodium bicarbonate and magnesium sulfate." ] }

CAS RN

1466869-19-1

Product Name

tert-butyl 3-chloropyridine-4-carboxylate

Molecular Formula

C10H12ClNO2

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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